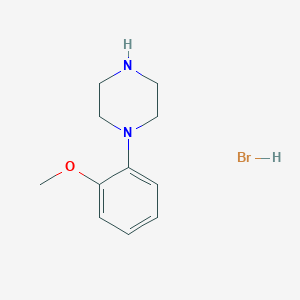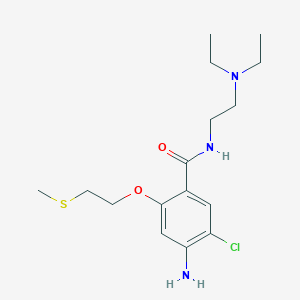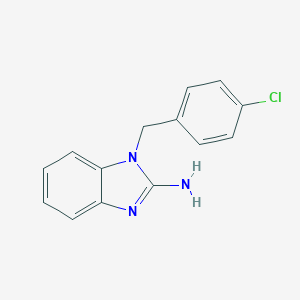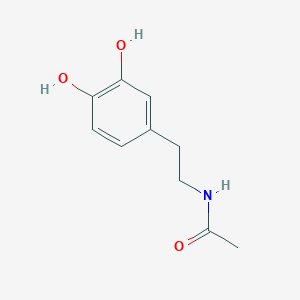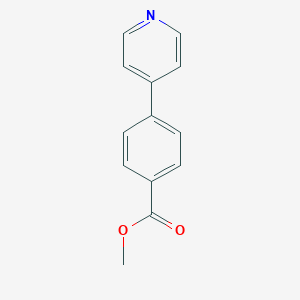
4-Methoxy-2,3,5,6-tetramethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,3,5,6-tetramethylphenol, also known as Mequinol, is a synthetic compound that is widely used in scientific research for its various biochemical and physiological effects. Mequinol is a white crystalline powder that is soluble in organic solvents and has a melting point of 56-57°C.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,3,5,6-tetramethylphenol is not fully understood, but it is believed to act as a reducing agent by donating electrons to other molecules. 4-Methoxy-2,3,5,6-tetramethylphenol can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemische Und Physiologische Effekte
4-Methoxy-2,3,5,6-tetramethylphenol has been shown to have various biochemical and physiological effects, including the inhibition of tyrosinase activity, which is involved in the synthesis of melanin. 4-Methoxy-2,3,5,6-tetramethylphenol has also been shown to have anti-inflammatory and analgesic effects, as well as antitumor activity in various cancer cell lines. 4-Methoxy-2,3,5,6-tetramethylphenol has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methoxy-2,3,5,6-tetramethylphenol in lab experiments is its relatively low cost and availability. 4-Methoxy-2,3,5,6-tetramethylphenol is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one limitation of using 4-Methoxy-2,3,5,6-tetramethylphenol is its potential toxicity, which can vary depending on the concentration and exposure time. Therefore, proper safety precautions should be taken when handling 4-Methoxy-2,3,5,6-tetramethylphenol.
Zukünftige Richtungen
There are several future directions for research on 4-Methoxy-2,3,5,6-tetramethylphenol, including the development of new analytical methods for the determination of various analytes, the investigation of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action at the molecular level. There is also a need for further studies on the toxicity of 4-Methoxy-2,3,5,6-tetramethylphenol and its potential environmental impact.
Synthesemethoden
4-Methoxy-2,3,5,6-tetramethylphenol can be synthesized by several methods, including the reaction of p-cresol with formaldehyde and subsequent methylation, or the reaction of 4-methoxyphenol with acetone and subsequent methylation. The yield of 4-Methoxy-2,3,5,6-tetramethylphenol obtained from these methods can vary depending on the reaction conditions, such as the temperature, pressure, and catalyst used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,3,5,6-tetramethylphenol is widely used in scientific research as a reagent for the determination of various analytes, such as amino acids, peptides, and proteins. It is also used as a reducing agent in the synthesis of organic compounds and as a stabilizer for the colorimetric determination of various substances. 4-Methoxy-2,3,5,6-tetramethylphenol has also been used in the development of analytical methods for the determination of various drugs and environmental pollutants.
Eigenschaften
IUPAC Name |
4-methoxy-2,3,5,6-tetramethylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-6-8(3)11(13-5)9(4)7(2)10(6)12/h12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZDIWQOKINQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558777 |
Source


|
| Record name | 4-Methoxy-2,3,5,6-tetramethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3,5,6-tetramethylphenol | |
CAS RN |
19587-93-0 |
Source


|
| Record name | 4-Methoxy-2,3,5,6-tetramethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

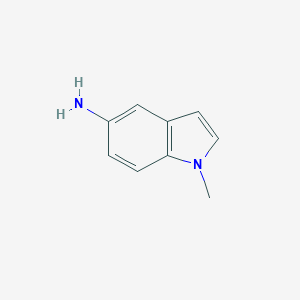
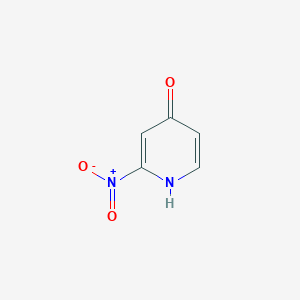
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)



